molecular formula C17H13NO B1147742 3,5-diphenyl-1H-pyrrole-2-carbaldehyde CAS No. 40872-77-3

3,5-diphenyl-1H-pyrrole-2-carbaldehyde

Cat. No. B1147742
CAS RN: 40872-77-3
M. Wt: 247.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diphenyl-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C17H13NO . It is used in various chemical reactions and has a molecular weight of 247.29 .


Molecular Structure Analysis

The molecular structure of 3,5-diphenyl-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring substituted with phenyl groups at the 3 and 5 positions and a formyl group at the 2 position .


Physical And Chemical Properties Analysis

3,5-Diphenyl-1H-pyrrole-2-carbaldehyde has a molecular weight of 247.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

  • Synthesis and Characterization of Complex Molecules : A study by Giannopoulos et al. (2014) demonstrated the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions, leading to the creation of a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Development of Fluorinated Pyrroles : Surmont et al. (2009) efficiently prepared 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, demonstrating a methodology for creating various new 3-fluorinated pyrroles (Surmont et al., 2009).

  • Reactions of Polyfunctionalised Pyrroles : Zaytsev et al. (2005) investigated the reactivity of 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde with secondary amines, leading to the creation of methylene-substituted pyrroles and 5-substituted pyrroles (Zaytsev et al., 2005).

  • Synthesis of Novel Symmetric 1,4-Dihydropyridines : Thakrar et al. (2012) synthesized a series of 1,4-dihydropyridines bearing a pyrazole moiety, using 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a precursor. This research highlights the rapid synthesis of functionally diverse dihydropyridines (Thakrar et al., 2012).

  • Antimicrobial Applications : Mekky and Sanad (2019) used 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde in synthesizing new compounds with notable antimicrobial activities, particularly against various bacterial strains (Mekky & Sanad, 2019).

properties

IUPAC Name

3,5-diphenyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-12-17-15(13-7-3-1-4-8-13)11-16(18-17)14-9-5-2-6-10-14/h1-12,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLGDALQUFILRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diphenyl-1H-pyrrole-2-carbaldehyde

Citations

For This Compound
6
Citations
J Sun, G Zheng, Y Fu, L Wang, Y Li, Q Zhang - Organic letters, 2018 - ACS Publications
Copper-catalyzed cascade aminoalkynylation–oxidation of propargylic alcohols has been realized, sterospecifically providing an array of (Z)-2-amino conjugated enynals/enynones in …
Number of citations: 14 pubs.acs.org
T Fang, XD Jiang, C Sun, Q Li - Sensors and Actuators B: Chemical, 2019 - Elsevier
(2-Hydroxyphenyl)ethanone as a starting material, BODIPY 3 bearing 2,4-dinitrophenyl (DNP) group was prepared in total 7% yield. Probe 3 was strongly fluorescent. Sulfhydryl-specific …
Number of citations: 62 www.sciencedirect.com
TF Cui, J Zhang, XD Jiang, YJ Su, CL Sun… - Chinese Chemical …, 2016 - Elsevier
A dibromo substituted BOPHY derivative (2) was prepared and found to exhibit photo-sensitization capability. Rapid oxidation of 80% DPBF at the first 6 min was observed suggesting …
Number of citations: 17 www.sciencedirect.com
N Netz, C Díez‐Poza, A Barbero… - European Journal of …, 2017 - Wiley Online Library
A modular synthesis of unsymmetrical BODIPY dyes based on a [6π] electrocyclization to construct both pyrrole rings is presented. The products carry four aryl moieties in positions 1, 3, …
JE Zweig, TA Ko, J Huang, TR Newhouse - Tetrahedron, 2019 - Elsevier
The most red-shifted hemithioindigo photoswitches have been identified through systematic introduction of aryl units to a parent pyrrole hemithioindigo photoswitch. Increasing the size …
Number of citations: 16 www.sciencedirect.com
T Newhouse, JE Zweig, T Ko, J Huang - 2019 - chemrxiv.org
The most red-shifted hemithioindigo photoswitches have been identified through systematic introduction of aryl units to a parent pyrrole hemithioindigo photoswitch. Increasing the size …
Number of citations: 2 chemrxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.